8-Methyl-5-(trifluoromethyl)quinoline

Lipophilicity Physicochemical Properties Drug Design

Researchers seeking fluorinated quinoline building blocks with enhanced pharmacokinetic properties often face limited availability of the specific 5-CF₃, 8-CH₃ disubstitution pattern. 8-Methyl-5-(trifluoromethyl)quinoline (CAS 868668-58-0) directly addresses this gap. • +0.9 ΔLogP vs. non-fluorinated 8-methylquinoline, improving membrane permeability for drug discovery candidates • Defined 5-CF₃ (electron-withdrawing) and 8-CH₃ (electron-donating) substitution enables systematic SAR studies with controlled electronic effects • 98% purity, supplied as a research chemical with global shipping availability for pharmaceutical and agrochemical intermediate synthesis

Molecular Formula C11H8F3N
Molecular Weight 211.18 g/mol
CAS No. 868668-58-0
Cat. No. B1354291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-5-(trifluoromethyl)quinoline
CAS868668-58-0
Molecular FormulaC11H8F3N
Molecular Weight211.18 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C(F)(F)F)C=CC=N2
InChIInChI=1S/C11H8F3N/c1-7-4-5-9(11(12,13)14)8-3-2-6-15-10(7)8/h2-6H,1H3
InChIKeyMHMJNBHDCKQLKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methyl-5-(trifluoromethyl)quinoline: Chemical Identity and Properties


8-Methyl-5-(trifluoromethyl)quinoline (CAS: 868668-58-0) is a fluorinated heteroaromatic compound belonging to the quinoline class [1]. Its structure features a quinoline core (benzene fused to pyridine) substituted with a methyl group at the 8-position and a trifluoromethyl (-CF₃) group at the 5-position [1]. The combination of these specific substituents defines its unique physicochemical profile, including a computed LogP (XLogP3-AA) of 3.4, a molecular weight of 211.18 g/mol, and a topological polar surface area (TPSA) of 12.9 Ų, which are foundational parameters for its behavior as a synthetic building block [1][2].

Scaffold 5-CF₃ / 8-CH₃ quinoline building block with distinct reactivity
Profile Reported lipophilicity shift vs. non-fluorinated analogs

Why Generic Substitution Fails for 8-Methyl-5-(trifluoromethyl)quinoline


In-class substitution of 8-Methyl-5-(trifluoromethyl)quinoline with other quinoline derivatives is not chemically trivial. The unique 5,8-disubstitution pattern creates a distinct electronic and steric environment that dictates its reactivity as a synthetic building block [1]. More critically, the presence of the trifluoromethyl group imparts a significant increase in lipophilicity—a 0.9 unit increase in computed LogP compared to the non-fluorinated 8-methylquinoline (LogP ≈ 2.5) [1]. This difference directly impacts solubility and membrane permeability, making the compound a specific starting material for generating analogs where enhanced lipophilicity and metabolic stability are desired outcomes, rather than a general-purpose quinoline [2].

5,8-disubstitution creates unique electronic and steric environment, limiting direct analog replacement.
Trifluoromethyl substantially increases lipophilicity; solubility and permeability context may shift.
Specialized building block for fluorinated heterocycles; not interchangeable with unsubstituted or mono-substituted quinolines.

8-Methyl-5-(trifluoromethyl)quinoline Differentiation Evidence vs. Key Analogs


Lipophilicity vs. Non-Fluorinated Analog

The introduction of the trifluoromethyl group in 8-Methyl-5-(trifluoromethyl)quinoline results in a significant and quantifiable increase in lipophilicity compared to its closest non-fluorinated structural analog, 8-methylquinoline. The computed LogP (XLogP3-AA) for the target compound is 3.4 [1], while the LogP for 8-methylquinoline is reported as approximately 2.5-2.6 across multiple databases .

Lipophilicity vs. analog
Reported
Δ LogP ≈ +0.9
Supports membrane permeability context
Computed XLogP3-AA; cross-study comparison
Lipophilicity Physicochemical Properties Drug Design Pharmacokinetics

Trifluoromethyl Group Effect on Lipophilicity

The trifluoromethyl (-CF₃) group is a powerful pharmacophore used to enhance lipophilicity, metabolic stability, and binding affinity [1]. Its incorporation is a strategic design choice. Within the quinoline series, 5-(trifluoromethyl)quinoline (without the 8-methyl group) has a reported LogP of 3.1 (XLogP3) . The addition of the 8-methyl group in the target compound (8-Methyl-5-(trifluoromethyl)quinoline) further increases the computed LogP to 3.4 [2], demonstrating an additive effect on lipophilicity.

Substituent additive effect
Class-level inference
Δ LogP ≈ +0.3 over 5-CF₃-quinoline
Additive lipophilicity from 8-CH₃
Computed from database values
Medicinal Chemistry Fluorine Chemistry SAR Physicochemical Properties

Specific Building Block for Fluorinated Heterocycles

8-Methyl-5-(trifluoromethyl)quinoline is defined by its utility as a versatile building block for constructing more complex molecules, particularly Schiff bases and other nitrogen-containing heterocycles relevant to pharmaceuticals and agrochemicals . This role is distinct from simple unsubstituted quinoline (LogP ~2.0, bp 237 °C) [1], which lacks the specific substitution pattern required for certain synthetic routes. The presence of the 8-methyl and 5-trifluoromethyl groups provides specific reactive sites and influences subsequent chemical transformations.

Synthetic role
Class-level inference
Specialized building block for Schiff bases and fluorinated heterocycles
Enables distinct synthetic pathways
Differentiated from unsubstituted quinoline
Organic Synthesis Medicinal Chemistry Building Block Reactivity

8-Methyl-5-(trifluoromethyl)quinoline Research & Development Scenarios


Lead Optimization for Lipophilicity and Metabolic Stability

In drug discovery programs, 8-Methyl-5-(trifluoromethyl)quinoline is a valuable intermediate for synthesizing lead candidates where an increase in lipophilicity (Δ LogP ≈ +0.9 over non-fluorinated analogs) is required to improve membrane permeability . The trifluoromethyl group is a proven strategy for enhancing metabolic stability and modulating binding affinity, making this compound a preferred building block for generating analogs with potentially improved pharmacokinetic (PK) profiles [1][2].

Accessing Fluorinated Heterocyclic Chemical Space

This compound is specifically suited for synthetic routes requiring a quinoline scaffold with both an electron-donating methyl group at the 8-position and a strong electron-withdrawing trifluoromethyl group at the 5-position . It can be used to prepare more complex heterocyclic structures, such as Schiff bases, which are important for developing protein and enzyme mimics and other bioactive molecules . Its unique substitution pattern is not found in simpler, more common quinoline building blocks.

Chemical Probe: 5,8-Substitution Effects

As a research chemical with a purity of 98% , 8-Methyl-5-(trifluoromethyl)quinoline can serve as a core scaffold for the development of chemical probes. The defined substitution pattern allows researchers to systematically investigate the impact of the 5-CF₃ and 8-CH₃ groups on the biological activity and physicochemical properties of a compound library, providing a controlled baseline for structure-activity relationship (SAR) studies [1].

Agrochemical Intermediate: Fluorinated Pesticide Design

The enhanced lipophilicity and metabolic stability conferred by the trifluoromethyl group are also critical attributes in agrochemical research . 8-Methyl-5-(trifluoromethyl)quinoline can be used as a key intermediate in the synthesis of novel fluorinated pesticides or herbicides, where the specific 5,8-disubstitution pattern may lead to products with improved uptake in target organisms and greater environmental stability compared to non-fluorinated analogs .

Application
Selection Property
Validation Focus
Lipophilicity-driven lead optimization
Scaffold with reported LogP increase context
Membrane permeability and metabolic stability screening
Fluorinated heterocycle synthesis
5-CF₃ and 8-CH₃ substitution pattern
Synthetic pathway feasibility and product diversity
Substitution-effect chemical probe
Defined 5,8-substitution for SAR baseline
Biological activity and physicochemical property correlation
Agrochemical intermediate design
Trifluoromethyl group for environmental stability context
Uptake and stability assessment in target organisms

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